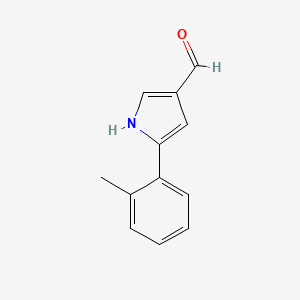

5-(2-methylphenyl)-1H-pyrrole-3-carbaldehyde

Descripción general

Descripción

5-(2-methylphenyl)-1H-pyrrole-3-carbaldehyde is an organic compound that belongs to the class of pyrrole derivatives Pyrroles are five-membered heterocyclic aromatic compounds containing one nitrogen atom This particular compound is characterized by the presence of a 2-methylphenyl group attached to the pyrrole ring at the 5-position and an aldehyde group at the 3-position

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 5-(2-methylphenyl)-1H-pyrrole-3-carbaldehyde can be achieved through several methods. One common approach involves the reaction of 2-methylbenzaldehyde with pyrrole in the presence of an acid catalyst. The reaction typically proceeds via electrophilic aromatic substitution, where the aldehyde group of 2-methylbenzaldehyde reacts with the pyrrole ring to form the desired product.

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of specific catalysts, controlled temperatures, and solvent systems that favor the formation of this compound. Additionally, purification techniques such as recrystallization or chromatography may be employed to isolate the compound from reaction mixtures.

Análisis De Reacciones Químicas

Types of Reactions: 5-(2-methylphenyl)-1H-pyrrole-3-carbaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

Substitution: The pyrrole ring can undergo substitution reactions, such as halogenation or nitration, under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Halogenation can be achieved using halogens (e.g., Cl2, Br2) in the presence of a Lewis acid catalyst.

Major Products Formed:

Oxidation: 5-(2-methylphenyl)-1H-pyrrole-3-carboxylic acid.

Reduction: 5-(2-methylphenyl)-1H-pyrrole-3-methanol.

Substitution: Various substituted pyrrole derivatives depending on the substituent introduced.

Aplicaciones Científicas De Investigación

5-(2-methylphenyl)-1H-pyrrole-3-carbaldehyde has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

Biology: The compound can be used in the study of biological pathways and as a probe in biochemical assays.

Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mecanismo De Acción

The mechanism of action of 5-(2-methylphenyl)-1H-pyrrole-3-carbaldehyde depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The aldehyde group can form covalent bonds with nucleophilic sites on proteins, potentially leading to inhibition or activation of enzymatic functions. The pyrrole ring may also participate in π-π interactions with aromatic residues in proteins, influencing binding affinity and specificity.

Comparación Con Compuestos Similares

5-(2-methylphenyl)-1H-pyrrole-3-carboxylic acid: Similar structure but with a carboxylic acid group instead of an aldehyde.

5-(2-methylphenyl)-1H-pyrrole-3-methanol: Similar structure but with a hydroxyl group instead of an aldehyde.

2-methylphenylpyrrole derivatives: Compounds with variations in the substitution pattern on the pyrrole ring or the phenyl group.

Uniqueness: 5-(2-methylphenyl)-1H-pyrrole-3-carbaldehyde is unique due to the presence of both an aldehyde group and a 2-methylphenyl group, which confer distinct reactivity and potential applications. The combination of these functional groups allows for diverse chemical transformations and interactions, making it a valuable compound in various research and industrial contexts.

Actividad Biológica

5-(2-methylphenyl)-1H-pyrrole-3-carbaldehyde is a pyrrole derivative that has garnered attention for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

This compound features a pyrrole ring substituted with a 2-methylphenyl group and an aldehyde functional group. Its structure can be represented as follows:

Antimicrobial Activity

Recent studies have indicated that pyrrole derivatives, including this compound, exhibit significant antimicrobial properties. For instance, compounds with similar structures have demonstrated efficacy against various strains of bacteria and fungi.

Table 1: Antimicrobial Activity of Pyrrole Derivatives

| Compound | MIC (µg/mL) | Target Organism |

|---|---|---|

| This compound | TBD | Mycobacterium tuberculosis |

| 5-(2-fluorophenyl)-1H-pyrrole-3-carbaldehyde | 0.40 | Escherichia coli |

| 5-(4-methylphenyl)-1H-pyrrole-3-carbaldehyde | TBD | Staphylococcus aureus |

MIC: Minimum Inhibitory Concentration

The antimicrobial activity is often linked to the lipophilicity of the compounds, which facilitates their penetration into microbial membranes.

Anticancer Activity

The anticancer potential of pyrrole derivatives has been explored extensively. Studies indicate that this compound may induce apoptosis in various cancer cell lines.

Case Study: Cytotoxicity Against Cancer Cell Lines

A study evaluated the cytotoxic effects of several pyrrole derivatives on human cancer cell lines such as MCF7 (breast cancer) and A549 (lung cancer). The results showed that:

- MCF7 Cell Line : IC50 values ranged from 10 to 30 µM for structurally similar compounds.

- A549 Cell Line : Compounds exhibited IC50 values between 15 and 25 µM.

These findings suggest that modifications in the pyrrole structure can enhance cytotoxicity against specific cancer types.

Anti-inflammatory Activity

Pyrrole derivatives have also been reported to possess anti-inflammatory properties. The mechanism is believed to involve the inhibition of pro-inflammatory cytokines.

Research Findings

In vitro studies demonstrated that certain pyrrole derivatives significantly reduced the levels of TNF-alpha and IL-6 in activated macrophages, indicating their potential as anti-inflammatory agents.

Propiedades

IUPAC Name |

5-(2-methylphenyl)-1H-pyrrole-3-carbaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO/c1-9-4-2-3-5-11(9)12-6-10(8-14)7-13-12/h2-8,13H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJYKMVCYIHLMBK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C2=CC(=CN2)C=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.